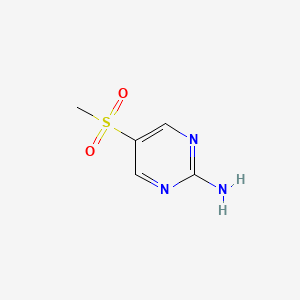![molecular formula C14H23NO4 B2668529 9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 1823266-68-7](/img/structure/B2668529.png)
9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid” is a chemical compound with the CAS Number: 2551120-01-3 . It has a molecular weight of 285.34 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO5/c1-14(2,3)20-13(18)15-11-9-4-8(12(16)17)5-10(11)7-19-6-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 285.34 .Scientific Research Applications
- It is also known as
3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid. - The compound has a molecular weight of 269.34 .
- It is a white to yellow solid at room temperature .
- It should be stored in a refrigerator .
-
Crystallography and Network Formation
- In a study published in CrystEngComm, researchers conducted synthetic and crystallographic studies of unsaturated bicyclo[3.3.1]nonane derivatives .
- They examined the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings .
- The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .
- The two bromine atoms in rac-3 have significant halogen – halogen interactions .
- In several structures, 2D nets can be identified and overall structures can be interpreted as close packing of these layers .
-
Potential Use in Reduction Reactions
- While not directly related to “9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid”, the compound 9-Borabicyclo[3.3.1]nonane (9-BBN) is used in organic chemistry as a hydroboration reagent .
- 9-BBN is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes .
- As 9-BBN does not form complexes with tertiary amines, a stoichiometric amount of the reagent is sufficient for the complete reduction of amides to amines .
-
Pharmaceutical Research
- This compound could potentially be used in pharmaceutical research . The tert-butoxycarbonyl (Boc) group is often used in organic synthesis to protect amines .
- The Boc group can be removed under acidic conditions, which allows for selective deprotection in the presence of other sensitive functional groups .
- Therefore, “9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid” could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs .
-
Material Science
- The compound could also find applications in material science . The bicyclic structure of the molecule could potentially be used in the development of new polymers or materials .
- The rigid structure could impart unique properties to the resulting materials, such as high thermal stability or resistance to degradation .
Safety And Hazards
The safety information available indicates that this compound has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNSBJMWGALKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

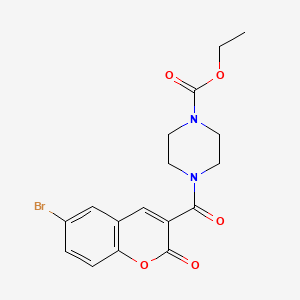
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2668448.png)
![1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2668454.png)
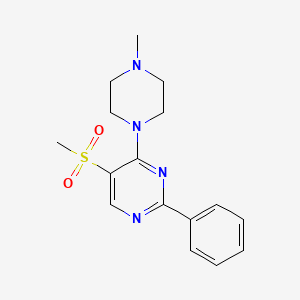
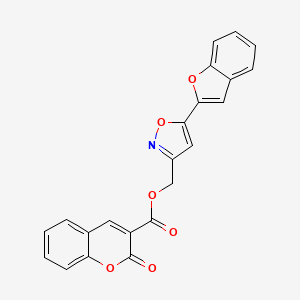
![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)
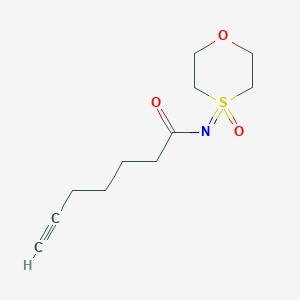
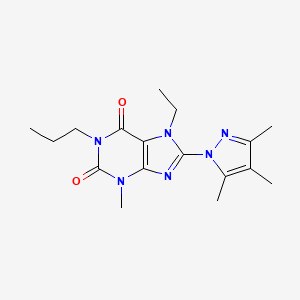
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2668462.png)
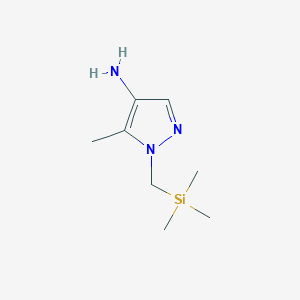
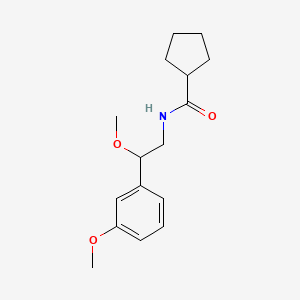
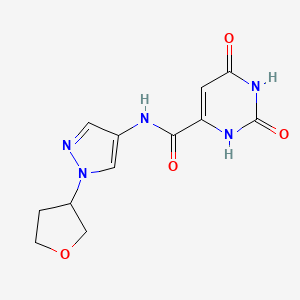
![2-Pyridin-4-yl-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2668467.png)
